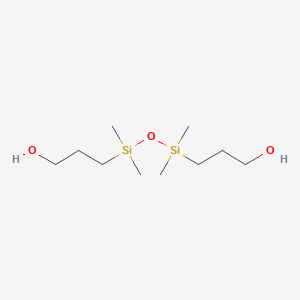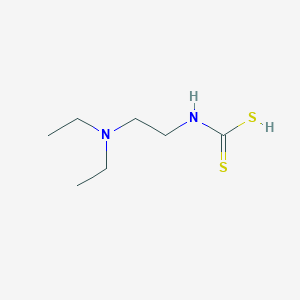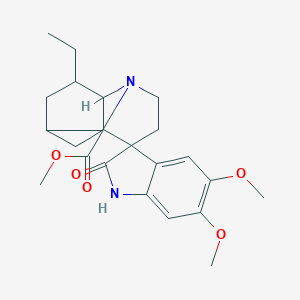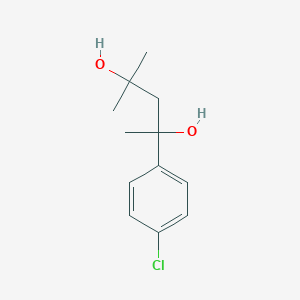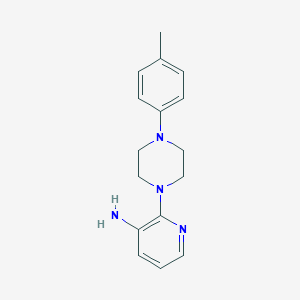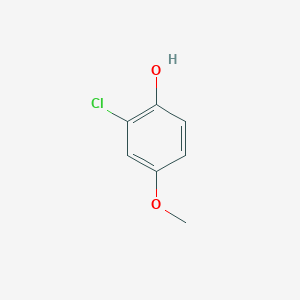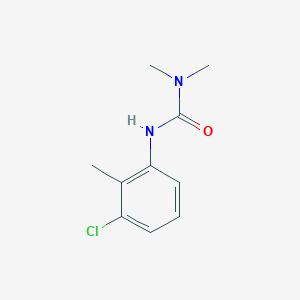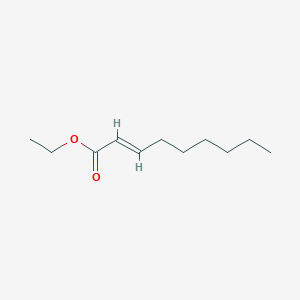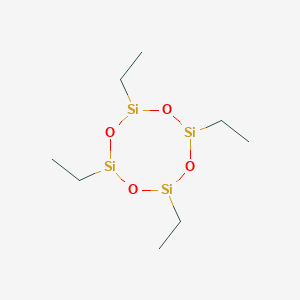
1,3,5,7-Tetraethylcyclotetrasiloxane
Descripción general
Descripción
1,3,5,7-Tetraethylcyclotetrasiloxane is a cyclic organosilicon compound with the molecular formula C₈H₂₄O₄Si₄. It is a member of the cyclotetrasiloxane family, which consists of a four-membered silicon-oxygen ring with various organic substituents attached to the silicon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetraethylcyclotetrasiloxane can be synthesized through the hydrosilylation reaction, which involves the addition of silicon-hydrogen bonds to unsaturated organic compounds. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with ethylene in the presence of a platinum catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetraethylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups, which can further react to form siloxane bonds.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: Substitution reactions involve the replacement of one or more ethyl groups with other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include various substituted cyclotetrasiloxanes, silanols, and siloxanes. These products have diverse applications in materials science, catalysis, and polymer chemistry .
Aplicaciones Científicas De Investigación
1,3,5,7-Tetraethylcyclotetrasiloxane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of advanced materials, such as silicone resins and elastomers.
Biology: The compound is investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-tetraethylcyclotetrasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and resistance to degradation. The compound can interact with various molecular targets, including other silicon-based compounds and organic molecules, through processes such as hydrosilylation and condensation reactions. These interactions enable the formation of complex structures with unique properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethylcyclotetrasiloxane: This compound has methyl groups instead of ethyl groups attached to the silicon atoms.
1,3,5,7-Tetravinylcyclotetrasiloxane: This compound contains vinyl groups, which provide additional reactivity and allow for further functionalization.
1,3,5,7-Tetrahydroxycyclotetrasiloxane: This compound has hydroxyl groups attached to the silicon atoms, making it highly reactive and suitable for use in cross-linking reactions and the formation of siloxane networks.
Uniqueness
1,3,5,7-Tetraethylcyclotetrasiloxane is unique due to the presence of ethyl groups, which provide a balance between reactivity and stability. The ethyl groups offer steric hindrance, reducing the likelihood of unwanted side reactions, while still allowing for functionalization and modification. This makes it a versatile compound for various applications in research and industry .
Propiedades
InChI |
InChI=1S/C8H20O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h5-8H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKRIKFYGJQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1O[Si](O[Si](O[Si](O1)CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-10-7 | |
| Record name | Tetraethylcyclotetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


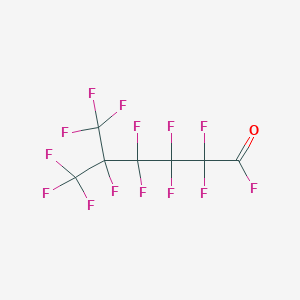
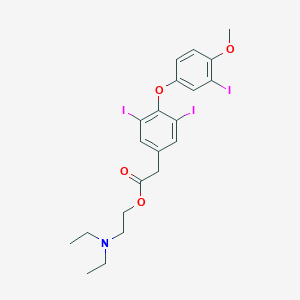
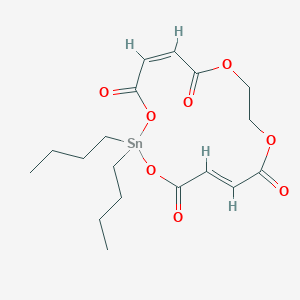
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
